![molecular formula C6H3ClN2OS B2385860 7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one CAS No. 66155-69-9](/img/structure/B2385860.png)

7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

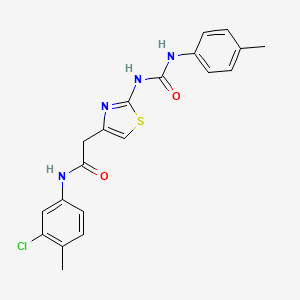

7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one is a chemical compound with the molecular formula C6H3ClN2OS . It has a molecular weight of 200.65 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines involves a one-pot three-component reaction of 5-amino-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-one, aromatic aldehyde, and dimedone in ethylene glycol as a green solvent at 100 °C . Another method involves the use of vanadium oxide loaded on fluorapatite as a robust and sustainable catalyst .Molecular Structure Analysis

The molecular structure of this compound consists of a thiazolo[3,2-a]pyrimidin-5-one core with a chlorine atom attached . The InChI code for this compound is 1S/C7H5ClN2OS/c8-4-5-3-6(11)10-1-2-12-7(10)9-5/h1-3H,4H2 .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 200.65 . The compound should be stored in an inert atmosphere at 2-8°C .Mechanism of Action

The mechanism of action of 7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one is not fully understood. However, it has been suggested that it may act by inhibiting enzymes involved in key cellular processes, such as DNA replication and protein synthesis. It may also interact with specific receptors in cells, leading to changes in cellular signaling pathways.

Biochemical and Physiological Effects:

Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. It has also been found to have antibacterial activity, suggesting its potential use as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one is its versatility in various scientific research applications. It has been shown to be effective in a range of experimental systems, including cell culture models and animal studies. However, its use in clinical trials is limited by its toxicity and potential side effects.

Future Directions

There are many potential future directions for the investigation of 7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one. One area of interest is the development of new drugs based on its structure. Researchers are also investigating its potential use in combination therapy for cancer treatment. In addition, its antibacterial activity is being explored for the development of new antimicrobial agents. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one involves the reaction of 2-aminothiazole with ethyl acetoacetate and chloroacetyl chloride. The resulting intermediate is then cyclized with ammonium acetate to yield the final product. This method has been optimized to achieve high yields and purity.

Scientific Research Applications

7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one has been extensively studied for its potential use as a therapeutic agent. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. In addition, it has been investigated for its use in the development of new drugs and as a tool in biochemical and physiological research.

Safety and Hazards

The safety information for 7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

It is known that thiazolo[3,2-A]pyrimidin-5-one derivatives have been associated with a wide range of biological activities, including antibacterial and antitubercular activities .

Cellular Effects

Some thiazolo[3,2-A]pyrimidin-5-one derivatives have shown significant antiproliferative effects against certain cancer cell lines .

Properties

IUPAC Name |

7-chloro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2OS/c7-4-3-5(10)9-1-2-11-6(9)8-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDIFMCSMLMWTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=CC(=O)N21)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(benzo[d][1,3]dioxol-5-yl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2385779.png)

![(2E)-2-{[(6-methoxypyridin-3-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B2385780.png)

![2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2385783.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,3-diphenylpropyl)oxalamide](/img/structure/B2385784.png)

![3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride](/img/structure/B2385794.png)

![5-((4-bromobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2385796.png)